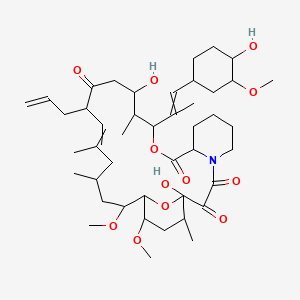

Tacrolimus-13C,d2

Description

Properties

IUPAC Name |

1,14-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H69NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h10,19,21,26,28-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJJXYPPXXYFBGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H69NO12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

804.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104987-11-3 | |

| Record name | (3S,4R,5R,8R,9Z,12R,14S,15R,16S,18R,19R,26aS)-8-allyl-5,19-dihydroxy-3-{(E)-2-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-1-methylvinyl}-14,16-dimethoxy-4,10,12,18-tetramethyl-5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-hexadecahydro-3H-15,19-epoxypyrido[2,1-c][1,4]oxazacyclotricosine-1,7,20,21(4H,23H)-tetrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(1Z)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-(prop-2-en-1-yl)-11,28-dioxa-4-azatricyclo[22.3.1.0^{4,9}]octacos-18-ene-2,3,10,16-tetrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tacrolimus | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8195 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to Tacrolimus-13C,d2: Chemical Structure and Properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of Tacrolimus-13C,d2. It is intended for researchers, scientists, and drug development professionals who utilize this isotopically labeled compound as an internal standard in quantitative analyses.

Chemical Structure and Identification

This compound is a stable isotope-labeled version of the potent immunosuppressant drug, Tacrolimus (also known as FK-506). The isotopic labels, one carbon-13 atom and two deuterium atoms, are strategically incorporated into the molecule to provide a distinct mass signature for mass spectrometry-based detection, without significantly altering its chemical and physical behavior.

Chemical Structure:

The precise location of the isotopic labels can vary depending on the synthetic route. A common commercially available form is Tacrolimus-allyl-13C,d2. The structure of Tacrolimus is a complex macrolide lactone.

Molecular Details:

| Identifier | Value | Source |

| Chemical Name | This compound | [1][2][3] |

| Synonyms | FK-506-13C,d2, Fujimycin-13C,d2 | [1][2] |

| CAS Number | 1356841-89-8 | |

| Molecular Formula | C₄₃¹³CH₆₇D₂NO₁₂ | |

| Molecular Weight | Approximately 807.02 g/mol |

Physicochemical Properties

The physicochemical properties of this compound are expected to be nearly identical to those of unlabeled Tacrolimus due to the nature of stable isotope substitution.

| Property | Value | Source |

| Appearance | White to off-white or pale yellow solid/powder/crystals | |

| Melting Point | 125-129 °C | |

| Boiling Point | 871.7 °C at 760 mmHg | |

| Solubility | Insoluble in water; freely soluble in ethanol and DMF; very soluble in methanol and chloroform. | |

| Storage | Store at -20°C |

Mechanism of Action and Signaling Pathway

The immunosuppressive activity of Tacrolimus, and by extension this compound, is mediated through the inhibition of the calcineurin signaling pathway in T-lymphocytes. This ultimately leads to a reduction in the production of interleukin-2 (IL-2) and other cytokines that are crucial for T-cell proliferation and activation.

The key steps in the mechanism of action are as follows:

-

Binding to FKBP-12: Tacrolimus enters the T-cell and binds to the intracellular protein FKBP-12 (FK506-binding protein 12).

-

Inhibition of Calcineurin: The Tacrolimus-FKBP-12 complex then binds to and inhibits the calcium- and calmodulin-dependent phosphatase, calcineurin.

-

NFAT Dephosphorylation Blockade: This inhibition prevents calcineurin from dephosphorylating the Nuclear Factor of Activated T-cells (NFAT).

-

Inhibition of Gene Transcription: As NFAT remains phosphorylated, its translocation into the nucleus is blocked. This prevents the activation of genes responsible for the transcription of IL-2 and other pro-inflammatory cytokines.

Tacrolimus Signaling Pathway

Caption: Mechanism of Tacrolimus-mediated immunosuppression.

Experimental Protocols

General Principles of Synthesis and Purification

A detailed, step-by-step synthesis protocol for this compound is not publicly available and is considered proprietary information by manufacturers. However, the general principles for the synthesis of such a complex, isotopically labeled natural product would involve one of the following strategies:

-

Semi-synthesis from a Labeled Precursor: This approach would involve feeding a culture of the Tacrolimus-producing microorganism, Streptomyces tsukubaensis, with a simple, isotopically labeled precursor molecule (e.g., ¹³C-labeled propionate or acetate, and a deuterated nutrient source). The microorganism would then incorporate these labeled building blocks into the final Tacrolimus molecule during its natural biosynthetic process.

-

Total Synthesis with Labeled Reagents: A more complex and costly approach is the total chemical synthesis of the Tacrolimus molecule, where one or more of the chemical reagents used in the multi-step synthesis are isotopically labeled. This allows for precise control over the location of the isotopic labels.

Purification of the resulting this compound would involve standard chromatographic techniques used for the purification of natural products, such as:

-

High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC are effective methods for purifying Tacrolimus from fermentation broths or synthetic reaction mixtures.

-

Column Chromatography: Using silica gel or other stationary phases to separate the desired compound from impurities.

Quantification of Tacrolimus in Whole Blood using LC-MS/MS with this compound Internal Standard

The primary application of this compound is as an internal standard for the accurate quantification of Tacrolimus in biological matrices, most commonly whole blood, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol.

4.2.1. Materials and Reagents

-

Tacrolimus analytical standard

-

This compound internal standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Zinc sulfate solution (e.g., 0.1 M)

-

Deionized water

-

Whole blood samples (calibrators, quality controls, and unknown patient samples)

4.2.2. Sample Preparation

-

Aliquoting: To a 100 µL aliquot of whole blood, add a known concentration of this compound internal standard solution.

-

Protein Precipitation: Add a protein precipitating agent, such as a solution of acetonitrile or methanol containing zinc sulfate. This step serves to lyse the red blood cells and precipitate proteins, releasing the drug into the supernatant.

-

Vortexing and Centrifugation: Vortex the mixture thoroughly to ensure complete mixing and precipitation. Centrifuge at high speed to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Experimental Workflow for Tacrolimus Quantification

Caption: Workflow for Tacrolimus quantification in blood.

4.2.3. LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol).

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.8 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40-50 °C) for reproducible retention times.

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions:

-

Tacrolimus: The precursor ion (e.g., [M+NH₄]⁺ or [M+Na]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. A common transition is m/z 821.5 → 768.4.

-

This compound: The corresponding precursor and product ions with the mass shift due to the isotopic labels are monitored (e.g., m/z 824.6 → 771.5).

-

-

4.2.4. Data Analysis

The concentration of Tacrolimus in the unknown samples is determined by calculating the ratio of the peak area of the analyte (Tacrolimus) to the peak area of the internal standard (this compound). This ratio is then compared to a calibration curve generated from samples with known concentrations of Tacrolimus.

Spectroscopic Data

Detailed NMR and mass spectra for this compound are typically provided by the manufacturer in the certificate of analysis. As a reference, the mass spectral data for unlabeled Tacrolimus is provided below. The mass spectrum of this compound will show a corresponding mass shift for the molecular ion and any fragments containing the isotopic labels.

Mass Spectrometry (MS/MS) Fragmentation of Tacrolimus:

| Precursor Ion (m/z) | Product Ions (m/z) |

| 821.5 ([M+NH₄]⁺) | 768.4, 566.4, 167.1 |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹H and ¹³C NMR spectra of Tacrolimus are complex due to the large number of protons and carbons in the molecule. The spectra of this compound would be very similar to that of the unlabeled compound, with the key difference being the presence of a signal corresponding to the ¹³C-labeled carbon and potential changes in the signals of the deuterated positions in the ¹H NMR spectrum.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Tacrolimus in clinical and research settings. Its chemical and physical properties closely mimic those of the unlabeled drug, making it an ideal internal standard for mass spectrometry-based bioanalytical methods. The well-understood mechanism of action of Tacrolimus provides a basis for its therapeutic use and for further research into its pharmacological effects. While detailed synthesis protocols are proprietary, the general principles of isotopic labeling and the established analytical protocols for its use enable its effective application in therapeutic drug monitoring and pharmacokinetic studies.

References

Synthesis and Isotopic Purity of Tacrolimus-13C,d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, isotopic purity, and analytical applications of Tacrolimus-13C,d2. Tacrolimus (also known as FK-506) is a potent macrolide lactone immunosuppressant crucial in preventing organ transplant rejection. Its isotopically labeled analogue, this compound, serves as an indispensable internal standard for therapeutic drug monitoring (TDM), enabling precise quantification in biological matrices through mass spectrometry.

Synthesis of this compound: An Overview of Plausible Methodologies

While specific, detailed chemical synthesis protocols for commercially available this compound are largely proprietary, this section outlines the most scientifically plausible methods for its production, focusing on biosynthetic and semi-synthetic approaches.

Biosynthetic Labeling

The most probable route for producing isotopically labeled Tacrolimus is through biosynthesis, leveraging the natural fermentation process of the bacterium Streptomyces tsukubaensis. This method involves introducing stable isotopes into the fermentation medium, which are then incorporated into the Tacrolimus molecule by the microorganism's enzymatic machinery.

Key Steps in Biosynthetic Labeling:

-

Preparation of Labeled Precursors: The biosynthesis of the Tacrolimus backbone utilizes several precursor molecules. To introduce ¹³C, the fermentation medium can be supplemented with ¹³C-labeled precursors such as [1,2-¹³C₂] sodium acetate.

-

Deuterium Incorporation: Deuterium atoms can be incorporated by using a deuterium-enriched fermentation medium (containing D₂O).

-

Fermentation: S. tsukubaensis is cultured in the isotope-enriched medium under controlled conditions. The bacterium's polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) enzyme complexes assemble the labeled precursors into the final this compound molecule.

-

Isolation and Purification: Following fermentation, the isotopically labeled Tacrolimus is extracted from the culture and purified using chromatographic techniques.

Caption: Conceptual workflow for the biosynthetic labeling of Tacrolimus.

General Chemical Labeling Methods

While a total chemical synthesis of a molecule as complex as Tacrolimus for the sole purpose of isotopic labeling is unlikely to be commercially viable, semi-synthetic modifications and general deuteration techniques are relevant.

-

Deuterium Labeling: Methods such as metal-catalyzed hydrogen isotope exchange could potentially be used to introduce deuterium into the Tacrolimus molecule in a post-biosynthetic step. This involves exposing the molecule to a deuterium source (like D₂ gas or D₂O) in the presence of a catalyst.

-

¹³C Labeling: Introducing a ¹³C atom into the complex Tacrolimus scaffold via chemical synthesis would be exceptionally challenging. It is more feasible that any chemical synthesis steps would involve coupling a smaller, ¹³C-labeled fragment to a larger, unlabeled portion of the molecule derived from the natural product.

Isotopic Purity of this compound

The utility of this compound as an internal standard is critically dependent on its high isotopic purity and the low abundance of the unlabeled (d₀) form. Commercial suppliers provide this product with stringent quality control specifications.

Quantitative Data on Isotopic Purity

The following table summarizes typical isotopic purity specifications for commercially available this compound.

| Parameter | Specification | Source(s) |

| Chemical Purity (HPLC) | ≥98% | [1] |

| **Deuterated Forms (d₁-d₂) ** | ≥98% | [2] |

| Unlabeled Form (d₀) | ≤2% | [2] |

| ¹³C Atom Enrichment | ≥99% | [1] |

| Deuterium Atom Enrichment | >85% | [1] |

Data sourced from commercial suppliers of this compound.

Analytical Techniques for Purity Assessment

Mass Spectrometry (MS) is the primary analytical technique for determining the isotopic purity of this compound. By analyzing the mass-to-charge ratio (m/z) of the molecule, the relative abundance of the labeled species compared to any unlabeled or partially labeled counterparts can be accurately determined. High-resolution mass spectrometry (HRMS) is often employed for this purpose.

Experimental Protocol: Quantification of Tacrolimus in Dried Blood Spots using LC-MS/MS

This compound is predominantly used as an internal standard for the quantification of Tacrolimus in patient samples. The following is a representative protocol for this application.

Materials and Reagents

-

Tacrolimus standard

-

This compound (internal standard)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Zinc Sulfate (0.2 M in water)

-

Formic Acid

-

Dried blood spot (DBS) collection cards

-

Whole blood

Sample Preparation

-

Spiking: Prepare calibration standards and quality controls by spiking known concentrations of Tacrolimus into fresh whole blood. Spot these onto DBS cards and allow them to dry completely.

-

Extraction:

-

Punch a 6-mm disc from the center of the dried blood spot.

-

Place the disc in a microcentrifuge tube.

-

Add a protein precipitation/extraction solution consisting of methanol and 0.2 M zinc sulfate (e.g., 7:3 v/v) containing the internal standard, this compound.

-

Vortex vigorously to homogenize the sample and precipitate proteins.

-

Centrifuge to pellet the precipitated proteins and filter paper debris.

-

-

Injection: Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 analytical column is typically used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient elution is employed to separate Tacrolimus from other matrix components.

-

Column Temperature: Elevated temperatures (e.g., 65°C) are often used.

-

-

Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

-

MRM Transitions:

-

Tacrolimus: m/z 826.6 → 616.2 ([M+Na]⁺)

-

This compound: m/z 829.6 → 619.2 ([M+Na]⁺)

-

-

Caption: Workflow for the quantification of Tacrolimus using an internal standard.

Mechanism of Action of Tacrolimus

The immunosuppressive effect of Tacrolimus is initiated by its binding to an intracellular protein, FKBP12 (FK506-binding protein 12). This complex then interacts with and inhibits the calcium/calmodulin-dependent protein phosphatase, calcineurin. The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), blocking its translocation to the nucleus. Consequently, the transcription of genes encoding pro-inflammatory cytokines, such as interleukin-2 (IL-2), is suppressed, leading to the inhibition of T-cell activation and proliferation.

Caption: Signaling pathway illustrating the mechanism of action of Tacrolimus.

References

The Gold Standard in Quantitative Bioanalysis: Tacrolimus-13C,d2 as an Internal Standard

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic drug monitoring (TDM) and pharmacokinetic studies, the precise and accurate quantification of immunosuppressants like Tacrolimus is paramount. This technical guide delves into the core principles and practical application of Tacrolimus-13C,d2 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its use represents a cornerstone of the isotope dilution mass spectrometry (IDMS) technique, widely regarded as a definitive method for quantitative analysis.[1][2][3][4]

The Imperative for an Internal Standard in LC-MS/MS

Liquid chromatography-mass spectrometry has become the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and selectivity.[5] However, the accuracy and precision of LC-MS/MS data can be compromised by several factors, including:

-

Variability in Sample Preparation: Analyte loss can occur during extraction, protein precipitation, and reconstitution steps.

-

Matrix Effects: Co-eluting endogenous components in the sample matrix (e.g., blood, plasma) can suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate quantification.

-

Instrumental Fluctuations: Variations in injection volume and detector response can introduce errors in the measurement.

An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control sample at the beginning of the analytical process. By subjecting the IS to the same experimental conditions as the analyte, it compensates for the aforementioned sources of variability. The final quantification is based on the ratio of the analyte's response to the IS's response, thereby improving the accuracy and reliability of the results.

This compound: The Ideal Internal Standard

Stable isotope-labeled (SIL) internal standards are considered the "gold standard" for quantitative LC-MS/MS analysis. This compound is a SIL of Tacrolimus, meaning it is chemically identical to the drug but has been synthesized to contain one carbon-13 (¹³C) atom and two deuterium (²H or d) atoms. This subtle increase in mass allows the mass spectrometer to differentiate it from the native Tacrolimus, while its identical physicochemical properties ensure it behaves virtually identically throughout the analytical workflow.

The mechanism of action of this compound as an internal standard is rooted in the principles of isotope dilution. By "spiking" a sample with a known amount of this compound, any loss of the native Tacrolimus during sample processing will be mirrored by a proportional loss of the internal standard. Similarly, any ion suppression or enhancement experienced by Tacrolimus will be equally experienced by this compound due to their co-elution and identical ionization efficiencies. This ensures that the ratio of their signals remains constant, leading to highly accurate and precise quantification.

The diagram below illustrates the fundamental principle of using a stable isotope-labeled internal standard in LC-MS/MS.

Caption: Workflow for Tacrolimus quantification using a stable isotope-labeled internal standard.

Comparative Performance of this compound

Studies have demonstrated the superior performance of this compound as an internal standard compared to structural analogs like ascomycin. While ascomycin is structurally similar to Tacrolimus, its different chemical properties can lead to variations in extraction recovery and ionization efficiency, potentially compromising the accuracy of the results.

| Parameter | This compound (IS) | Ascomycin (IS) | Reference |

| Imprecision (%CV) | <3.09% | <3.63% | |

| Accuracy (%) | 99.55-100.63% | 97.35-101.71% | |

| Absolute Recovery (%) | 78.37% | 75.66% | |

| Matrix Effect Compensation (%) | 0.89% | -0.97% | |

| Process Efficiency (%) | 65.35% | 54.18% |

As the data indicates, both internal standards can provide acceptable performance; however, this compound demonstrates a slight advantage in precision, accuracy, and its ability to compensate for matrix effects, reinforcing its status as the preferred choice for robust and reliable bioanalytical methods.

Experimental Protocol: Quantification of Tacrolimus in Whole Blood

This section provides a detailed methodology for the quantification of Tacrolimus in whole blood using this compound as an internal standard.

Materials and Reagents

-

Tacrolimus certified reference material

-

This compound internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Ammonium acetate

-

Zinc sulfate

-

Whole blood (human, K2EDTA)

Preparation of Stock and Working Solutions

-

Tacrolimus Stock Solution (1 mg/mL): Accurately weigh and dissolve Tacrolimus in methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare working solutions for calibration standards and quality controls by serial dilution of the stock solutions with methanol.

-

Internal Standard Working Solution (e.g., 500 ng/mL): Dilute the IS stock solution with methanol.

Sample Preparation (Protein Precipitation)

-

To 50 µL of whole blood sample (calibrator, QC, or unknown), add 10 µL of the internal standard working solution and vortex for 15 seconds.

-

Add 50 µL of 0.1 M zinc sulfate solution to lyse the red blood cells and vortex for 1 minute.

-

Add a protein precipitating agent (e.g., acetonitrile or methanol) and vortex thoroughly.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

The following diagram outlines the sample preparation workflow.

Caption: Sample preparation workflow for Tacrolimus analysis in whole blood.

LC-MS/MS Conditions

-

LC System: A high-performance or ultra-high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 50 × 2.1 mm, 1.7 µm).

-

Mobile Phase: A gradient of mobile phase A (e.g., 10 mM ammonium acetate in water) and mobile phase B (e.g., methanol).

-

Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Tacrolimus | 821.5 | 768.4 |

| This compound | 824.6 | 771.5 |

| Ascomycin (alternative IS) | 809.5 | 756.4 |

Data sourced from a study by Główka et al. (2019).

Data Analysis

-

Integrate the peak areas for Tacrolimus and this compound.

-

Calculate the peak area ratio (Tacrolimus / this compound).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of Tacrolimus in the unknown samples by interpolating their peak area ratios from the calibration curve.

The Immunosuppressive Mechanism of Tacrolimus

While this guide focuses on the analytical aspects of Tacrolimus, it is important to understand its therapeutic mechanism of action. Tacrolimus is a potent immunosuppressant that primarily inhibits T-lymphocyte activation. It binds to the immunophilin FKBP12, and this complex then inhibits calcineurin, a calcium-dependent phosphatase. The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), which is necessary for its translocation to the nucleus and subsequent transcription of genes encoding pro-inflammatory cytokines like interleukin-2 (IL-2). By blocking IL-2 production, Tacrolimus suppresses the proliferation and differentiation of T-cells, thereby preventing allograft rejection in transplant recipients.

The signaling pathway of Tacrolimus's immunosuppressive action is depicted below.

Caption: Simplified signaling pathway of Tacrolimus's immunosuppressive action.

Conclusion

The use of this compound as an internal standard in LC-MS/MS assays exemplifies the power of isotope dilution mass spectrometry for achieving the highest levels of accuracy and precision in quantitative bioanalysis. Its identical chemical nature to the analyte ensures robust compensation for analytical variability, making it an indispensable tool for therapeutic drug monitoring and research in drug development. By adhering to validated experimental protocols and understanding the core principles of its application, researchers and clinicians can ensure the generation of high-quality data essential for optimizing patient care and advancing pharmaceutical science.

References

Stability and Storage of Tacrolimus-13C,d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and storage conditions for Tacrolimus-13C,d2, an isotopically labeled internal standard crucial for the accurate quantification of Tacrolimus in clinical and research settings. Understanding the stability profile of this compound is paramount for ensuring the integrity of experimental data and the reliability of therapeutic drug monitoring.

Core Stability and Storage Recommendations

This compound, like its unlabeled counterpart, is a macrolide lactone susceptible to degradation under various conditions. Proper storage is essential to maintain its chemical and isotopic purity.

Storage Conditions

For optimal long-term stability, this compound should be stored under the following conditions:

| Form | Storage Temperature | Duration |

| Powder | -20°C | Up to 3 years[1] |

| 4°C | Up to 2 years[1] | |

| In Solvent | -80°C | Up to 6 months[1] |

| -20°C | Up to 1 month[1] |

It is also recommended to warm the product to room temperature before use and to keep the container tightly closed when not in use.[2] The compound is stable under recommended storage conditions.

Physicochemical Stability and Degradation Pathways

Tacrolimus can undergo several degradation pathways, including hydrolysis, epimerization, isomerization, and oxidation. These degradation patterns are expected to be similar for this compound as the isotopic labeling is unlikely to alter the fundamental chemical reactivity of the molecule.

Key Degradation Pathways:

-

Hydrolysis: Tacrolimus is highly susceptible to hydrolysis, particularly under acidic and basic conditions, leading to the opening of the macrolide lactone ring. It is relatively stable in neutral or mildly acidic conditions (pH 3-5).

-

Thermal Degradation: In aqueous solutions, a known thermal degradation product is a regioisomer of tacrolimus. Solid amorphous tacrolimus is also prone to degradation at elevated temperatures.

-

Photodegradation: Exposure to light, particularly artificial sunlight, can lead to the formation of tacrolimus epimers and other degradation products in both solid and solution states.

-

Oxidation: The presence of oxidizing agents or free radicals can induce degradation.

The following table summarizes the stability of Tacrolimus under various stress conditions, which can be extrapolated to this compound.

| Stress Condition | Stability Profile | Major Degradation Products |

| Acidic Hydrolysis | Degradation occurs. | Products of lactone hydrolysis. |

| Alkaline Hydrolysis | Highly labile; significant degradation. | Products of lactone hydrolysis. |

| Thermal Stress | Unstable in solution and as amorphous solid at elevated temperatures. | Tacrolimus regioisomer. |

| Oxidative Stress | Degradation in the presence of free radicals. | Tacrolimus epimer. |

| Photolytic Stress | Unstable under artificial sunlight. | Tacrolimus epimer. |

Experimental Protocols for Stability Assessment

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile-water mixture) at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Add a strong acid (e.g., 0.1 M HCl) to the sample solution and incubate at a controlled temperature (e.g., 60°C).

-

Alkaline Hydrolysis: Add a strong base (e.g., 0.1 M NaOH) to the sample solution and incubate at a controlled temperature.

-

Oxidative Degradation: Add an oxidizing agent (e.g., 3% H₂O₂) to the sample solution and incubate.

-

Thermal Degradation: Incubate the sample solution at an elevated temperature (e.g., 60°C).

-

Photodegradation: Expose the sample solution to a light source (e.g., artificial sunlight or a UV lamp) for a defined period.

-

-

Time Points: Withdraw aliquots at various time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization (for acid/base hydrolysis): Neutralize the samples before analysis.

-

Analysis: Analyze the samples using a stability-indicating HPLC or UHPLC method with UV or mass spectrometric detection to separate and quantify the parent compound and any degradation products.

Long-Term Stability Study Protocol

Objective: To determine the shelf-life of this compound under recommended storage conditions.

Methodology:

-

Sample Preparation: Store aliquots of this compound (both as a solid and in solution) under the recommended storage conditions (e.g., -20°C, 4°C, -80°C).

-

Time Points: At specified time intervals (e.g., 0, 3, 6, 9, 12, 24, 36 months), retrieve samples.

-

Analysis: Analyze the samples for purity and concentration using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

-

Data Evaluation: Evaluate the data for any significant changes in purity, concentration, or the appearance of degradation products over time.

Visualizations

Experimental Workflow for Forced Degradation Study

Caption: Workflow for conducting a forced degradation study of this compound.

Logical Relationship of Tacrolimus Stability Factors

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Safety Data Sheet and Application of Tacrolimus-13C,d2

This technical guide provides comprehensive safety information and application context for this compound, an isotopically labeled internal standard crucial for the quantitative analysis of Tacrolimus. This document outlines the key safety data, handling procedures, and the mechanistic action of Tacrolimus, offering a valuable resource for professionals in research and drug development.

Product Identification and Properties

This compound is a stable isotope-labeled version of Tacrolimus (also known as FK-506), a potent immunosuppressant.[1][2] The incorporation of heavy isotopes makes it an ideal internal standard for quantification by mass spectrometry.[2][3]

| Property | Data | Source |

| Synonyms | FK-506-13C,d2, Fujimycin-13C,d2 | [4] |

| CAS Number | 1356841-89-8 | |

| Molecular Formula | C₄₃¹³CH₆₇D₂NO₁₂ | |

| Molecular Weight | 807.02 g/mol | |

| Appearance | Pale yellow solid | |

| Purity | ≥98% (deuterated forms) | |

| Solubility | Slightly soluble in Chloroform and Methanol |

Safety and Hazard Information

The Safety Data Sheet (SDS) for this compound classifies it as a hazardous substance, primarily due to the pharmacological activity of the parent compound, Tacrolimus.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure |

Source:

Precautionary Measures and Handling

Proper handling and storage are critical to ensure safety and maintain the integrity of the compound.

| Precautionary Category | Statements |

| Prevention | P260: Do not breathe dust.P264: Wash hands thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Response | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |

| Storage | Store locked up. Recommended storage at -20°C. |

| Disposal | Dispose of contents/container in accordance with local, regional, and national regulations. |

Source:

First Aid Measures

| Exposure Route | First Aid Procedure |

| Ingestion | Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician. |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention. |

Mechanism of Action of Tacrolimus

Tacrolimus exerts its immunosuppressive effects by inhibiting calcineurin, a key enzyme in the T-lymphocyte activation pathway. This action prevents the transcription of crucial cytokines, most notably Interleukin-2 (IL-2), which is essential for T-cell proliferation.

The signaling cascade is initiated by T-cell receptor (TCR) activation, leading to an increase in intracellular calcium. This activates calcineurin, which then dephosphorylates the Nuclear Factor of Activated T-cells (NF-AT). Dephosphorylated NF-AT translocates to the nucleus to initiate the transcription of IL-2 and other cytokines. Tacrolimus, by binding to the immunophilin FKBP-12, forms a complex that inhibits calcineurin's phosphatase activity, thereby blocking this entire pathway.

Caption: Tacrolimus inhibits calcineurin, blocking NF-AT translocation and IL-2 gene transcription.

Experimental Protocols: Use as an Internal Standard

This compound is intended for use as an internal standard in quantitative analytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the concentration of Tacrolimus in biological samples.

General Workflow for Quantitative LC-MS Analysis

The protocol involves adding a known amount of the labeled internal standard (this compound) to both calibration standards and unknown samples. The samples are then processed (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) and analyzed by LC-MS. The ratio of the analyte (Tacrolimus) peak area to the internal standard (this compound) peak area is used to construct a calibration curve and quantify the analyte in the unknown samples.

Caption: General workflow for using this compound as an internal standard in LC-MS analysis.

This guide provides essential safety and technical information for the handling and use of this compound. Adherence to the safety precautions outlined in the SDS is paramount for ensuring a safe laboratory environment. For specific analytical applications, method development and validation are required.

References

The Pivotal Role of Tacrolimus-13C,d2 in Advancing Therapeutic Drug Monitoring of Tacrolimus

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Tacrolimus, a potent calcineurin inhibitor, is a cornerstone of immunosuppressive therapy in solid organ transplantation, crucial for preventing allograft rejection. However, its narrow therapeutic index and significant inter- and intra-individual pharmacokinetic variability necessitate rigorous therapeutic drug monitoring (TDM) to ensure optimal efficacy while minimizing dose-related toxicities. The advent of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has revolutionized tacrolimus TDM, offering superior specificity and sensitivity compared to traditional immunoassays. Central to the accuracy and reliability of LC-MS/MS-based methods is the use of an appropriate internal standard. Tacrolimus-13C,d2, a stable isotope-labeled analog of tacrolimus, has emerged as the gold standard internal standard, significantly enhancing the precision and robustness of quantitative analyses. This technical guide provides a comprehensive overview of the role of this compound in tacrolimus TDM, detailing its mechanism of action, experimental protocols, and performance data.

The Significance of Stable Isotope-Labeled Internal Standards in LC-MS/MS

In quantitative LC-MS/MS analysis, an internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, which is added in a known quantity to both calibrators and unknown samples. The IS helps to correct for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer.

This compound is an ideal internal standard for tacrolimus quantification for several key reasons:

-

Co-elution: It has nearly identical chromatographic retention time to tacrolimus, ensuring that it experiences the same matrix effects.

-

Similar Ionization Efficiency: It ionizes with comparable efficiency to tacrolimus, providing a stable and predictable response.

-

Mass Differentiation: Its distinct mass-to-charge ratio (m/z), due to the incorporation of one carbon-13 and two deuterium atoms, allows for its simultaneous detection and differentiation from the unlabeled tacrolimus by the mass spectrometer.[1][2]

The use of a stable isotope-labeled internal standard like this compound is widely recommended as it most effectively compensates for matrix effects, which are a significant source of variability in the analysis of complex biological samples like whole blood.[1][3]

Mechanism of Action of Tacrolimus

To appreciate the clinical importance of accurate tacrolimus monitoring, it is essential to understand its mechanism of action. Tacrolimus exerts its immunosuppressive effects by inhibiting the calcineurin pathway within T-lymphocytes.[4]

As depicted in Figure 1, T-cell activation leads to an influx of calcium, which activates calmodulin and subsequently calcineurin. Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing it to translocate to the nucleus and initiate the transcription of interleukin-2 (IL-2). IL-2 is a critical cytokine for T-cell proliferation and the cell-mediated immune response that leads to organ rejection. Tacrolimus binds to the immunophilin FKBP-12, forming a complex that inhibits the phosphatase activity of calcineurin. This inhibition prevents NFAT dephosphorylation and subsequent IL-2 production, thereby suppressing the immune response.

Experimental Protocol for Tacrolimus Quantification using LC-MS/MS with this compound

The following provides a generalized, yet detailed, experimental workflow for the quantification of tacrolimus in whole blood using LC-MS/MS with this compound as the internal standard. Specific parameters may vary between laboratories and instrument platforms.

1. Reagents and Materials

-

Tacrolimus certified reference material

-

This compound internal standard

-

LC-MS grade methanol, acetonitrile, water, and formic acid

-

Zinc sulfate

-

Whole blood calibrators and quality control materials

2. Preparation of Stock and Working Solutions

-

Prepare a stock solution of tacrolimus in methanol (e.g., 1 mg/mL).

-

Prepare a stock solution of this compound in methanol (e.g., 10 µg/mL).

-

From these stock solutions, prepare working solutions for calibration standards and the internal standard by appropriate dilutions in methanol or a suitable solvent mixture.

3. Sample Preparation

-

To 50 µL of whole blood sample, calibrator, or quality control, add 100 µL of the internal standard working solution (containing this compound) and a protein precipitating agent (e.g., zinc sulfate in methanol).

-

Vortex the mixture thoroughly to ensure complete protein precipitation and release of the drug.

-

Centrifuge the samples at high speed (e.g., 10,000 x g for 5 minutes) to pellet the precipitated proteins.

-

Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Utilize a C18 analytical column for chromatographic separation.

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid and ammonium acetate) and an organic component (e.g., methanol with 0.1% formic acid).

-

-

Tandem Mass Spectrometry (MS/MS):

-

Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

-

Monitor the specific mass transitions (precursor ion → product ion) for tacrolimus and this compound in Multiple Reaction Monitoring (MRM) mode.

-

Tacrolimus: m/z 821.5 → 768.4 (as [M+NH4]+ adduct)

-

This compound: m/z 824.6 → 771.5 (as [M+NH4]+ adduct)

-

-

5. Data Analysis and Quantification

-

Integrate the peak areas for both tacrolimus and this compound.

-

Calculate the peak area ratio of tacrolimus to this compound.

-

Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

-

Determine the concentration of tacrolimus in the unknown samples by interpolating their peak area ratios from the calibration curve.

Performance Characteristics of Tacrolimus Assays using this compound

The use of this compound as an internal standard contributes to the excellent performance of LC-MS/MS assays for tacrolimus quantification. Below is a summary of typical validation parameters reported in the literature.

| Parameter | This compound as Internal Standard | Ascomycin as Internal Standard (for comparison) | Reference(s) |

| Linearity (Calibration Range) | 0.5 - 42.2 ng/mL | 0.5 - 20 ng/mL | |

| Coefficient of Determination (r²) | > 0.997 | > 0.99 | |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 1 ng/mL | |

| Intra-assay Precision (%CV) | < 3.09% | < 3.63% | |

| Inter-assay Precision (%CV) | 2.5 - 12.5% | Not explicitly stated in direct comparison | |

| Accuracy (% Bias) | 99.55 - 100.63% | 97.35 - 101.71% | |

| Recovery | ~78.4% | ~75.7% | |

| Matrix Effect Compensation | Excellent (Mean % value: 0.89%) | Good (Mean % value: -0.97%) |

| Quality Control Performance | This compound as Internal Standard | Ascomycin as Internal Standard | Reference(s) |

| QC Level 1 (Low) | Mean: 3.52 ng/mL, %CV: 8.40 | Mean: 3.47 ng/mL, %CV: 3.68 | |

| QC Level 2 (Medium) | Mean: 13.54 ng/mL, %CV: 2.66 | Mean: 12.97 ng/mL, %CV: 3.87 | |

| QC Level 3 (High) | Mean: 20.41 ng/mL, %CV: 3.67 | Mean: 20.42 ng/mL, %CV: 9.27 |

The data clearly demonstrates that LC-MS/MS methods utilizing this compound as an internal standard exhibit exceptional linearity, precision, and accuracy across the clinically relevant concentration range. While the structural analog ascomycin also performs well, the stable isotope-labeled internal standard generally provides superior compensation for matrix effects, leading to more robust and reliable results.

Conclusion

The therapeutic drug monitoring of tacrolimus is a critical component of post-transplantation care. The use of LC-MS/MS has significantly improved the accuracy and specificity of tacrolimus quantification. Within this advanced analytical framework, this compound has proven to be an indispensable tool. Its properties as a stable isotope-labeled internal standard ensure the highest level of analytical rigor by effectively compensating for variations inherent in the analysis of complex biological matrices. The detailed methodologies and robust performance data presented in this guide underscore the pivotal role of this compound in enabling precise and reliable therapeutic drug monitoring, ultimately contributing to improved patient outcomes in organ transplantation.

References

- 1. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Therapeutic Drug Monitoring of Tacrolimus Based on Volumetric Absorptive Microsampling Technique (VAMS) in Renal Transplant Pediatric Recipients—LC-MS/MS Method Development, Hematocrit Effect Evaluation, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

Methodological & Application

Application Note: High-Throughput Analysis of Tacrolimus in Whole Blood Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

References

- 1. A modified LC-MS/MS method for the detection of whole blood tacrolimus and its clinical value in Chinese kidney transplant patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 30406 - Tacrolimus LC-MS/MS | Clinical | Eurofins-Viracor [eurofins-viracor.com]

- 3. Determination of tacrolimus in human whole blood in kidney transplant recipients using a rapid and specific LC–MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Tacrolimus Analysis using Tacrolimus-¹³C,d₂ Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Tacrolimus in whole blood for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Tacrolimus-¹³C,d₂, is incorporated to ensure accuracy and precision.

Introduction

Tacrolimus is a potent macrolide lactone immunosuppressant crucial in preventing organ rejection after transplantation.[1] Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of Tacrolimus trough concentrations in whole blood is essential. Accurate and reliable quantification is critical for optimizing patient dosing, minimizing toxicity, and ensuring efficacy. LC-MS/MS has become the gold standard for Tacrolimus TDM due to its high sensitivity and specificity.[2][3]

This guide details three common sample preparation techniques: protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). Each method is presented with a step-by-step protocol and supported by quantitative data to aid researchers in selecting and implementing the most suitable workflow for their laboratory. The use of Tacrolimus-¹³C,d₂ as an internal standard is a key component of these protocols, as it closely mimics the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and variability.[4]

Experimental Workflows

The general workflow for Tacrolimus analysis involves sample collection, the addition of an internal standard, extraction of the analyte from the whole blood matrix, and subsequent analysis by LC-MS/MS. The choice of extraction method is a critical step that impacts recovery, cleanliness of the extract, and overall assay performance.

Workflow for Tacrolimus quantification in whole blood.

Sample Preparation Protocols

Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method for sample cleanup. It involves the addition of an organic solvent or a salt solution to precipitate proteins, which are then removed by centrifugation. This method is widely used for its convenience and high throughput.

Protocol:

-

Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of well-mixed whole blood sample, calibrator, or quality control sample.[3]

-

Internal Standard Spiking: Add 10 µL of the working solution of Tacrolimus-¹³C,d₂ (e.g., 500 ng/mL in methanol) to each tube.

-

Precipitation: Add 200 µL of a precipitation solution, such as methanol containing 0.2 M zinc sulfate (7:3, v/v), to each tube. The zinc sulfate aids in more effective protein removal.

-

Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.

-

Incubation (Optional): Allow the samples to stand at room temperature for 5 minutes to facilitate complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 13,000-16,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean HPLC vial or a 96-well plate.

-

Injection: Inject an appropriate volume (e.g., 5-100 µL) into the LC-MS/MS system.

Step-by-step protein precipitation workflow.

Liquid-Liquid Extraction (LLE)

LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent. This method can provide cleaner extracts than PPT.

Protocol:

-

Sample Aliquoting: To a glass test tube, add 1 mL of the whole blood sample.

-

Internal Standard Spiking: Add the internal standard, Tacrolimus-¹³C,d₂.

-

Lysis (Optional but Recommended): Add a lysing agent (e.g., 0.1 M zinc sulfate) to disrupt red blood cells and release Tacrolimus.

-

Extraction Solvent Addition: Add an appropriate volume of an immiscible organic solvent (e.g., methylene chloride or tert-butyl methyl ether).

-

Mixing: Vortex or mix on a rotary mixer for an extended period (e.g., 20 minutes) to ensure efficient extraction.

-

Centrifugation: Centrifuge at a moderate speed (e.g., 3500 rpm) for 10 minutes to separate the aqueous and organic layers.

-

Organic Layer Transfer: Carefully transfer the organic layer (containing Tacrolimus) to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen, typically in a heated water bath (e.g., 50°C).

-

Reconstitution: Reconstitute the dried residue in a small volume (e.g., 100 µL) of the mobile phase or a suitable solvent mixture (e.g., methanol/water, 1:1 v/v).

-

Injection: Inject into the LC-MS/MS system.

Solid-Phase Extraction (SPE)

SPE is a highly effective sample cleanup method that uses a solid sorbent to retain the analyte of interest while interfering substances are washed away. It generally produces the cleanest extracts, minimizing matrix effects.

Protocol:

-

Sample Pre-treatment: Lyse the whole blood sample (e.g., 50 µL) using a solution like 0.1 M zinc sulfate (50 µL). Add the internal standard, Tacrolimus-¹³C,d₂.

-

Centrifugation: Centrifuge the lysed sample to pellet cell debris.

-

SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., C18 or a polymer-based sorbent) by passing methanol (e.g., 1 mL) followed by water (e.g., 1 mL) through it.

-

Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak solvent (e.g., 2 mL of water) to remove polar interferences.

-

Elution: Elute Tacrolimus and the internal standard from the cartridge using a small volume of a strong organic solvent (e.g., 0.5 mL of methanol).

-

Evaporation and Reconstitution (if necessary): The eluate may be injected directly or evaporated and reconstituted in the mobile phase for improved sensitivity.

-

Injection: Inject the final sample into the LC-MS/MS system.

General steps for solid-phase extraction.

Quantitative Data Summary

The following tables summarize typical performance characteristics for Tacrolimus assays using different sample preparation methods. These values can serve as a benchmark for method development and validation.

Table 1: Method Validation Parameters

| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |

| Linearity Range (ng/mL) | 1 - 50 | 1.00 - 50.0 | 0.200 - 200 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 1.00 ng/mL | 0.200 ng/mL |

| Intra-day Precision (%CV) | 3.74 - 4.93 | < 10.3 | < 15 |

| Inter-day Precision (%CV) | 3.31 - 4.42 | < 15 | < 15 |

| Accuracy (% Bias) | 97.0 - 100.7 | 88.7 - 104.5 | 91.7 - 101.6 |

Table 2: Extraction Efficiency and Matrix Effects

| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |

| Extraction Recovery (%) | 95.5 (average) | ~62 - 95.3 | >96 |

| Matrix Effect (%) | Minimal to none reported | Ion suppression of ~3% reported | Significant reduction of matrix effects |

LC-MS/MS Parameters

While specific instrument parameters will vary, the following provides a general starting point for the analysis of Tacrolimus and its internal standard.

Table 3: Typical LC-MS/MS Conditions

| Parameter | Typical Setting |

| LC Column | C18 (e.g., 50 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH 6.0) or 0.1% Formic Acid in Water |

| Mobile Phase B | Methanol or Acetonitrile |

| Flow Rate | 0.350 mL/min |

| Column Temperature | 35 - 65 °C |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Tacrolimus) | m/z 821.5 → 768.5 or m/z 826.6 → 616.2 ([M+Na]⁺) |

| MRM Transition (Tacrolimus-¹³C,d₂) | m/z 824.6 → 771.0 or m/z 829.6 → 619.2 ([M+Na]⁺) |

Conclusion

The choice of sample preparation method for Tacrolimus analysis is a critical determinant of assay performance. Protein precipitation offers a rapid and straightforward approach suitable for high-throughput environments. Liquid-liquid extraction provides cleaner samples than PPT, while solid-phase extraction typically yields the highest purity extracts, minimizing matrix effects and improving assay robustness. The use of the stable isotope-labeled internal standard, Tacrolimus-¹³C,d₂, is strongly recommended for all methods to ensure the highest degree of accuracy and precision in clinical and research settings. The protocols and data presented here provide a comprehensive guide for developing and implementing a reliable LC-MS/MS method for the therapeutic drug monitoring of Tacrolimus.

References

- 1. On-line solid-phase extraction high-performance liquid chromatography-tandem mass spectrometry for the quantitative analysis of tacrolimus in whole blood hemolyzate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A specific method for the measurement of tacrolimus in human whole blood by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of tacrolimus in human whole blood in kidney transplant recipients using a rapid and specific LC–MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Whole Blood Sample Extraction for Tacrolimus LC-MS/MS Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tacrolimus is a potent immunosuppressant drug critical in preventing organ rejection after transplantation. Therapeutic drug monitoring of tacrolimus is essential to ensure efficacy while minimizing toxicity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its quantification in whole blood due to its high sensitivity and specificity.[1][2][3] However, the analysis of tacrolimus in whole blood presents a significant challenge due to the complex matrix and the drug's strong binding to erythrocytes.[4] This document provides detailed application notes and protocols for the extraction of tacrolimus from whole blood samples for LC-MS/MS analysis, focusing on common and effective methodologies.

Quantitative Data Summary

The following tables summarize the quantitative data from various tacrolimus extraction methods, providing a comparative overview of their performance.

Table 1: Method Performance Comparison

| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |

| Recovery | 92% to 98%[5] | ~62% | >96% |

| Linearity Range | 0.52 to 155.5 ng/mL | 1 to 50 µg/L | 0.200–200 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.52 ng/mL | 0.75 µg/L | 0.200 ng/mL |

| Total Imprecision (CV%) | 2.46% to 7.04% | < 5% | 3.31% to 4.42% (Inter-batch) |

| Analysis Time per Sample | ~2.5 minutes | Not Specified | ~1.2 minutes |

Table 2: Detailed Validation Data from Selected Protocols

| Method | Recovery (%) | Linearity (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Reference |

| Protein Precipitation with Acetonitrile & Zinc Sulfate | 92 - 98 | 0.52 - 155.5 | 0.52 | Not Specified | 2.46 - 7.04 | |

| Protein Precipitation followed by SPE | >96 | 0.200 - 200 | 0.200 | 3.74 - 4.93 | 3.31 - 4.42 | |

| Liquid-Liquid Extraction | ~62 | 1 - 50 (µg/L) | 0.75 (µg/L) | < 5 | < 5 | |

| Automated Online SPE | Not Specified | 0.25 - 100 (µg/L) | 0.25 (µg/L) | Not Specified | 1.7 (Total CV%) | |

| Protein Precipitation with Methanol & Zinc Sulfate | 102.6 - 107.8 | 0.5 - 100 | 1 | 0.8 - 9.4 | 96.0%–108.4% (Accuracy) |

Experimental Protocols

This section provides detailed methodologies for the most common tacrolimus extraction techniques from whole blood.

Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method for sample cleanup. It involves the addition of an organic solvent or an acid to the whole blood sample to denature and precipitate proteins.

Protocol: Protein Precipitation with Acetonitrile and Zinc Sulfate

-

Sample Preparation: Take 80 µL of whole blood (with EDTA as an anticoagulant).

-

Cell Lysis: Add 40 µL of 0.2 M zinc sulfate solution to the whole blood sample and mix well to lyse the cells.

-

Protein Precipitation: Add 200 µL of acetonitrile containing the internal standard (e.g., ascomycin at 50 ng/mL).

-

Vortexing: Vortex the mixture thoroughly.

-

Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully collect the supernatant.

-

Injection: Inject an aliquot (e.g., 20 µL) of the supernatant directly into the LC-MS/MS system.

Protocol: Protein Precipitation with Methanol and Zinc Sulfate

-

Sample Preparation: Place 0.2 mL of whole blood (spiked with analytes and internal standards) into a 1.5 mL microcentrifuge tube.

-

Precipitation: Add 400 μL of a solution of 80:20 methanol:2% zinc sulfate in water.

-

Vortexing: Vortex the mixture vigorously for 10-20 seconds.

-

Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at room temperature.

-

Supernatant Transfer: Transfer the supernatant (~0.5 mL) to an autosampler vial.

-

Injection: Inject 20 µL directly into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE)

LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquids.

Protocol: Liquid-Liquid Extraction

-

Sample Preparation: Use 1 mL of the whole blood sample.

-

Internal Standard: Add the internal standard (e.g., ascomycin).

-

Extraction: Perform liquid-liquid extraction (the specific solvent is not detailed in the abstract but is a key step).

-

Separation: Separate the organic layer containing the analyte.

-

Evaporation: Evaporate the organic solvent to dryness.

-

Reconstitution: Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

-

Injection: Inject an aliquot into the LC-MS/MS system.

Solid-Phase Extraction (SPE)

SPE is a highly effective technique for sample cleanup and concentration, providing cleaner extracts than PPT or LLE. It can be performed manually or automated online.

Protocol: Protein Precipitation followed by Solid-Phase Extraction

-

Sample Preparation: To a 50 µL aliquot of whole blood, add 10 µL of the internal standard (sirolimus) and vortex for 15 seconds.

-

Cell Lysis: Add 50 µL of 0.1 M zinc sulfate solution to lyse the cells and vortex for 1 minute.

-

Centrifugation: Centrifuge for 2 minutes at 1,811 x g.

-

SPE Cartridge Conditioning: Equilibrate a Lichrosep Sequence SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water.

-

Loading: Load the supernatant from the centrifugation step onto the SPE cartridge.

-

Washing: Wash the cartridge with 2.0 mL of water.

-

Elution: Elute the analyte and internal standard with 0.5 mL of methanol.

-

Injection: Inject an aliquot of the eluate into the LC-MS/MS system.

Visualizations

The following diagrams illustrate the experimental workflows for tacrolimus whole blood sample extraction.

Caption: General workflow for Tacrolimus whole blood sample extraction.

References

- 1. tecan.com [tecan.com]

- 2. academic.oup.com [academic.oup.com]

- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 4. On-line solid-phase extraction high-performance liquid chromatography-tandem mass spectrometry for the quantitative analysis of tacrolimus in whole blood hemolyzate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. meridian.allenpress.com [meridian.allenpress.com]

Optimizing Chromatographic Separation for Accurate Quantification of Tacrolimus and its Stable Isotope Labeled Internal Standard, Tacrolimus-¹³C,d₂

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the robust and accurate quantification of Tacrolimus in human whole blood using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with a stable isotope-labeled internal standard (SIL-IS), Tacrolimus-¹³C,d₂. The focus of this protocol is to achieve reliable and reproducible results through optimized sample preparation and chromatographic conditions that ensure symmetrical peak shapes and consistent retention times, which are critical for therapeutic drug monitoring (TDM) and clinical research.

While complete chromatographic separation of an analyte from its co-eluting SIL-IS is not the primary objective in LC-MS/MS-based quantification, optimizing the chromatography is paramount for minimizing matrix effects, ensuring consistent ionization, and achieving high sensitivity and accuracy.

Introduction

Tacrolimus is a potent calcineurin inhibitor widely used as an immunosuppressant to prevent organ rejection in transplant patients. Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, routine therapeutic drug monitoring is essential. LC-MS/MS has become the gold standard for Tacrolimus quantification due to its high sensitivity and specificity compared to immunoassays. The use of a stable isotope-labeled internal standard, such as Tacrolimus-¹³C,d₂, is crucial for correcting matrix effects and variations in instrument response, thereby ensuring the highest accuracy and precision.

This application note details a validated UPLC-MS/MS method for the simultaneous determination of Tacrolimus and Tacrolimus-¹³C,d₂ in human whole blood.

Experimental Workflow

The following diagram illustrates the overall experimental workflow from sample collection to data analysis.

Caption: Experimental workflow for Tacrolimus quantification.

Materials and Reagents

-

Analytes: Tacrolimus, Tacrolimus-¹³C,d₂ (Internal Standard)

-

Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade)

-

Additives: Ammonium Acetate, Formic Acid

-

Reagents: Zinc Sulfate

-

Matrix: Drug-free human whole blood (EDTA) for calibration standards and quality controls.

Detailed Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Controls

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Tacrolimus and Tacrolimus-¹³C,d₂ in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Tacrolimus stock solution in methanol to create working standard solutions for spiking into the matrix.

-

Internal Standard Working Solution (100 ng/mL): Prepare a working solution of Tacrolimus-¹³C,d₂ in methanol.

-

Calibration Standards and Quality Controls (QCs): Spike appropriate volumes of the Tacrolimus working standard solutions into drug-free human whole blood to prepare calibration standards and QCs at various concentrations.[1][2]

Sample Preparation Protocol

-

Pipette 50 µL of whole blood sample (calibrator, QC, or unknown) into a microcentrifuge tube.

-

Add 100 µL of the internal standard working solution (Tacrolimus-¹³C,d₂ in methanol with 0.1 M zinc sulfate).

-

Vortex mix for 30 seconds to ensure protein precipitation.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a clean autosampler vial for analysis.

UPLC-MS/MS Method

The following tables summarize the optimized parameters for the liquid chromatography and mass spectrometry systems.

Liquid Chromatography Parameters

| Parameter | Value |

| System | Waters ACQUITY UPLC or equivalent |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol |

| Flow Rate | 0.35 mL/min |

| Gradient | Isocratic (5% A, 95% B) or a shallow gradient if needed for matrix component separation |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Run Time | 1.5 - 2.0 minutes |

Mass Spectrometry Parameters

| Parameter | Value |

| System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Desolvation Temperature | 400°C[1] |

| Desolvation Gas Flow | 700 L/hr[1] |

| Cone Gas Flow | 50 L/hr[1] |

| Collision Gas | Argon |

MRM Transitions and Compound-Specific Parameters

The following Multiple Reaction Monitoring (MRM) transitions are used for quantification and confirmation.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Tacrolimus | 821.5 | 768.5 | 35 | 22 |

| Tacrolimus-¹³C,d₂ (IS) | 824.6 | 771.0 | 35 | 22 |

Note: These values may require optimization on the specific instrument being used.

Data Analysis and Quantification

The quantification of Tacrolimus is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.

Method Performance Characteristics

The following table summarizes the expected performance of this method based on published data.

| Parameter | Typical Value |

| Linearity Range | 0.2 - 200 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL |

| Intra- and Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Extraction Recovery | > 90% |

Signaling Pathway and Logical Relationships

While Tacrolimus does not have a classical signaling pathway, its mechanism of action involves the inhibition of calcineurin, which is a key step in the T-cell activation pathway. The following diagram illustrates this inhibitory action.

Caption: Mechanism of action of Tacrolimus.

Conclusion

The UPLC-MS/MS method detailed in this application note provides a robust, sensitive, and specific protocol for the quantification of Tacrolimus in human whole blood. The use of a stable isotope-labeled internal standard, Tacrolimus-¹³C,d₂, ensures high accuracy and precision, making this method suitable for both clinical therapeutic drug monitoring and research applications. The optimized chromatographic conditions provide excellent peak shape and reproducible retention times, which are essential for reliable quantification.

References

Application Note: Quantitative Analysis of Tacrolimus in Whole Blood by LC-MS/MS using a Stable Isotope-Labeled Internal Standard

Audience: Researchers, scientists, and drug development professionals involved in therapeutic drug monitoring and bioanalysis.

Abstract

Tacrolimus (also known as FK-506) is a potent calcineurin inhibitor widely used as an immunosuppressant in organ transplant recipients to prevent rejection.[1] Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of tacrolimus trough concentrations in whole blood is essential for optimizing dosage, ensuring efficacy, and minimizing toxicity.[2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for tacrolimus quantification due to its high specificity and sensitivity, which allows it to distinguish the parent drug from its metabolites.[1]

This application note provides a detailed protocol for the quantification of tacrolimus in human whole blood using an LC-MS/MS method. The methodology employs a stable isotope-labeled internal standard, Tacrolimus-¹³C,d₂, which co-elutes with the analyte, providing superior compensation for matrix effects and improving the accuracy and precision of the assay.[4] The protocol covers sample preparation via protein precipitation, chromatographic conditions, and mass spectrometric parameters.

Experimental Protocol

Materials and Reagents

-

Tacrolimus certified reference standard

-

Tacrolimus-¹³C,d₂ internal standard (IS)

-

LC-MS grade methanol, acetonitrile, and water

-

Zinc sulfate (0.2 M in water)

-

Formic acid or Ammonium acetate

-

Human whole blood (EDTA) for calibration standards and quality controls